
6-Methylrisperidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylrisperidone is a derivative of risperidone, an atypical antipsychotic medication. This compound is primarily used in the treatment of schizophrenia and bipolar disorder, similar to its parent compound, risperidone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylrisperidone involves the condensation of two intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole and 3-(2-chloroethyl)-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . This reaction is typically carried out in a solvent such as dimethylformamide (DMF) under basic conditions using sodium carbonate or potassium carbonate with a catalytic amount of potassium iodide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving recrystallization from an alcohol solvent to obtain the final product .
化学反应分析
Types of Reactions: 6-Methylrisperidone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
6-Methylrisperidone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antipsychotic drugs.
Biology: Studied for its effects on neurotransmitter receptors and pathways in the brain.
Industry: Utilized in the production of pharmaceutical formulations for long-acting injectable antipsychotics.
作用机制
The mechanism of action of 6-Methylrisperidone is similar to that of risperidone. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors in the brain . By inhibiting these receptors, it helps to reduce the overactivity of central mesolimbic and mesocortical pathways, which are associated with schizophrenia and other mood disorders .
相似化合物的比较
Risperidone: The parent compound, used widely in the treatment of schizophrenia and bipolar disorder.
Paliperidone: The primary active metabolite of risperidone, with similar pharmacological properties.
Other Analogues: Compounds like 9-hydroxyrisperidone and other derivatives with modifications in the chemical structure.
Uniqueness: 6-Methylrisperidone is unique due to its specific methylation at the 6-position, which may confer different pharmacokinetic properties and receptor binding affinities compared to its parent compound and other analogues .
生物活性
6-Methylrisperidone is an active metabolite of risperidone, a widely used atypical antipsychotic medication. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential, particularly in the treatment of schizophrenia and related disorders. This article delves into the pharmacodynamics, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.
This compound exhibits its biological activity primarily through its interaction with various neurotransmitter receptors in the brain. The compound is known to have a high affinity for:
- Dopaminergic D2 receptors : It inhibits these receptors, which are implicated in the pathophysiology of schizophrenia.
- Serotonergic 5-HT2A receptors : this compound binds to these receptors with a significantly higher affinity than D2 receptors, contributing to its antipsychotic effects and reducing the risk of extrapyramidal symptoms associated with traditional antipsychotics .
The dual-action mechanism—blocking both D2 and 5-HT2A receptors—helps mitigate symptoms of schizophrenia by balancing dopaminergic and serotonergic activity in the brain. This is particularly important as excessive dopaminergic activity is linked to positive symptoms of schizophrenia, while serotonergic dysregulation is often associated with negative symptoms .
Pharmacokinetics
This compound is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6. Its pharmacokinetic profile includes:
- Bioavailability : Approximately 88% protein-bound in plasma.
- Half-life : The elimination half-life varies but generally ranges from 20 to 30 hours, allowing for once-daily dosing in clinical settings .
- Metabolism : It undergoes extensive hepatic metabolism, primarily through hydroxylation to form 9-hydroxyrisperidone, which also possesses antipsychotic properties.
Clinical Efficacy
Numerous studies have evaluated the efficacy of risperidone and its metabolites, including this compound. A notable randomized controlled trial compared risperidone with olanzapine, revealing that both medications significantly reduced symptoms on the Positive and Negative Syndrome Scale (PANSS) without significant differences in efficacy between groups after eight weeks of treatment .
Case Study Insights
A study involving first-episode psychosis (FEP) patients treated with risperidone demonstrated that treatment led to significant reductions in PANSS scores after six weeks. Notably, metabolic changes associated with treatment were also assessed but showed no significant alterations in glutamatergic metabolites over time . This suggests that while symptomatic relief can be achieved, metabolic impacts may require longer observation periods to manifest.
Table 1: Pharmacological Properties of this compound
Property | Value |
---|---|
Molecular Formula | C23H27FN4O2 |
Molecular Weight | 410.48 g/mol |
Protein Binding | ~88% |
Half-Life | 20-30 hours |
Metabolism | Hepatic (CYP2D6) |
Table 2: Clinical Study Results on PANSS Scores
属性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17H,3-5,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYZXUJCZWNPPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-28-5 |
Source
|
Record name | 6-Methylrisperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYLRISPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS47CNX0FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。